1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
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Description
1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone, also known as MET, is a chemical compound that has been widely used in scientific research. It is a triazole derivative that is commonly used as a building block in the synthesis of various compounds.
Scientific Research Applications
Chemical Analysis and Identification
Field
Chemical Analysis and Identification
Application Summary
“1-(2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.1751 . It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone .
Method of Application
The compound can be identified and analyzed using various techniques such as Gas Chromatography and Mass Spectrometry .
Results or Outcomes
The data obtained from these techniques can be used to verify the compound’s structure and properties .
Green Asymmetric Reduction of Acetophenone Derivatives
Field
Biotechnology and Green Chemistry
Application Summary
The compound “1-(2-methylphenyl)ethanone” can be used in the green asymmetric reduction of acetophenone derivatives . This process involves the use of Saccharomyces cerevisiae as the biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents .
Method of Application
The process involves the reduction of 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone, and 1-(2,4,6-trimethyphenyl)ethanone by S. cerevisiae in different NADES with varying water contents .
Results or Outcomes
The highest enantioselectivity was observed for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water . The process was successfully performed on a preparative scale with efficient recyclation and reuse of NADES .
Flavor and Fragrance Industry
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used in the flavor and fragrance industry . It can be used to create various nuances such as vanilla, cherry, almond, coumarin, and various nut flavors .
Method of Application
The compound can be added to food, beverages, or cosmetic products to enhance their flavor or fragrance .
Results or Outcomes
The addition of “1-(2-methylphenyl)ethanone” can result in a variety of flavors and fragrances, enhancing the sensory experience of the product .
Endogenous Metabolite
Field
Application Summary
“1-(2-methylphenyl)ethanone” is an endogenous metabolite . This means it is naturally produced within the body .
Method of Application
As an endogenous metabolite, “1-(2-methylphenyl)ethanone” is involved in various biochemical processes within the body .
Results or Outcomes
The presence and levels of this compound can provide insights into the body’s metabolic state .
Gas Chromatography
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used as a standard in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
Method of Application
The compound is introduced into the gas chromatograph and is carried by an inert gas (usually helium or nitrogen) through a column packed with a stationary phase . The different components of the compound are separated based on their interaction with the stationary phase .
Results or Outcomes
The retention time of “1-(2-methylphenyl)ethanone” can be used to identify it in a mixture of compounds . The area under its peak in the chromatogram can be used to determine its concentration .
Perfumery
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used in the formulation of perfumes . It can provide a unique scent profile and enhance the overall fragrance of the perfume .
Method of Application
The compound is mixed with other fragrance ingredients to create a unique scent . The concentration of “1-(2-methylphenyl)ethanone” used can vary depending on the desired scent profile .
Results or Outcomes
The addition of “1-(2-methylphenyl)ethanone” can result in a perfume with a unique and appealing scent .
properties
IUPAC Name |
1-[1-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-7-12-11(13-14)9(2)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQFERGFWBEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NC(=N2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone |
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